Cytotoxicity in MCF‑7 Breast Adenocarcinoma Cells – 4‑Methylphenyl vs. Phenyl, 4‑Methoxyphenyl and Doxorubicin
In the MTT assay against the MCF‑7 human breast cancer cell line, the title compound (4b, 4‑methylphenyl) exhibited an IC₅₀ of 54 µM. Under identical conditions, the unsubstituted phenyl analog 4a showed an IC₅₀ of 46 µM, the 4‑methoxyphenyl analog 4c gave 57 µM, and the reference drug doxorubicin achieved 19 µM. [1] The rank order is therefore 4a < 4b < 4c, placing the 4‑methylphenyl derivative at an intermediate cytotoxic potency that is distinct from both the parent phenyl and the 4‑methoxy variant.
| Evidence Dimension | Cytotoxicity (IC₅₀, µM) against MCF‑7 cells by MTT assay |
|---|---|
| Target Compound Data | IC₅₀ = 54 µM (compound 4b, 4‑methylphenyl) |
| Comparator Or Baseline | 4a (phenyl): IC₅₀ = 46 µM; 4c (4‑methoxyphenyl): IC₅₀ = 57 µM; Doxorubicin: IC₅₀ = 19 µM |
| Quantified Difference | +17 % vs. 4a; –5 % vs. 4c; +184 % vs. doxorubicin |
| Conditions | MCF‑7 human breast cancer cell line; MTT assay; 48 h exposure; data from a single intra‑study panel (compounds 4a–r). |
Why This Matters
The intermediate cytotoxicity of the 4‑methylphenyl derivative provides a defined SAR point that cannot be achieved with the unsubstituted or 4‑methoxy analogs, making it a necessary reference for probing electronic effects on antiproliferative activity.
- [1] Rajguru D, Keshwal BS, Jain S. Solvent‑free, green and efficient synthesis of pyrano[4,3‑b]pyrans by grinding and their biological evaluation as antitumor and antioxidant agents. Med Chem Res. 2013;22:5934‑5939. doi:10.1007/s00044‑013‑0586‑4 View Source
